![molecular formula C7H5IN2O B13665400 3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
3-Iodoimidazo[1,2-a]pyridin-7-ol
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Overview
Description
3-Iodoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of iodine at the 3-position and a hydroxyl group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-7-ol typically involves the cyclization of 2-aminopyridine with α-bromoketones, followed by iodination. One common method includes the use of iodine and tert-butyl hydroperoxide (TBHP) in ethyl acetate, which promotes the cyclization and subsequent iodination . Another approach involves the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for tandem cyclization and iodination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodoimidazo[1,2-a]pyridin-7-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The iodine atom at the 3-position can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Iodoimidazo[1,2-a]pyridin-7-one.
Reduction: Imidazo[1,2-a]pyridin-7-ol.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-7-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
3-Iodoimidazo[1,2-a]pyridin-7-ol can be compared with other imidazo[1,2-a]pyridine derivatives:
3-Bromoimidazo[1,2-a]pyridin-7-ol: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridin-7-ol: Contains a chlorine atom, which can influence its chemical and biological properties.
3-Fluoroimidazo[1,2-a]pyridin-7-ol:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-iodo-1H-imidazo[1,2-a]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLEKJNSJGNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC1=O)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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